2-((2-Ethylhexyl)amino)-4-((4-hydroxyphenyl)amino)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
2-(2-ethylhexylamino)-4-(4-hydroxyanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-3-5-6-13(4-2)12-19-16(18(23)24)11-17(22)20-14-7-9-15(21)10-8-14/h7-10,13,16,19,21H,3-6,11-12H2,1-2H3,(H,20,22)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKBLPOWYUPSQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(CC(=O)NC1=CC=C(C=C1)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Ethylhexyl)amino)-4-((4-hydroxyphenyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-ethylhexylamine with 4-hydroxybenzaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This intermediate is further reacted with a suitable acylating agent to introduce the oxobutanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-((2-Ethylhexyl)amino)-4-((4-hydroxyphenyl)amino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may produce an alcohol.
Scientific Research Applications
2-((2-Ethylhexyl)amino)-4-((4-hydroxyphenyl)amino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-Ethylhexyl)amino)-4-((4-hydroxyphenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxy groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key structural analogs, highlighting substituent differences and their impact on properties:
Key Observations:
Pharmacokinetic Considerations
- Solubility : The carboxylic acid group in all analogs improves aqueous solubility, but the 2-ethylhexyl chain in the target compound may reduce it compared to smaller substituents (e.g., methyl or methoxy groups) .
- Metabolism : Hydroxyphenyl groups are prone to glucuronidation, whereas 2-ethylhexyl chains may undergo ω-oxidation, complicating metabolic clearance .
Biological Activity
2-((2-Ethylhexyl)amino)-4-((4-hydroxyphenyl)amino)-4-oxobutanoic acid is a complex organic compound with potential applications in various fields, including medicinal chemistry and biological research. This compound features both amino and hydroxy functional groups, which enhance its reactivity and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amino and hydroxy groups allow for the formation of hydrogen bonds, which can modulate the activity of proteins and enzymes. Specific mechanisms include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Antioxidant Activity : The hydroxy group can scavenge free radicals, providing a protective effect against oxidative stress.
- Anti-inflammatory Effects : By modulating signaling pathways, this compound may reduce inflammation.
Antitumor Activity
Research has indicated that derivatives of this compound exhibit significant antitumor properties. A study on hydroxamic acid derivatives demonstrated their ability to inhibit histone deacetylases (HDACs), leading to antiproliferative effects on various cancer cell lines. For instance, spirocycles derived from hydroxamic acids showed good oral bioavailability and tumor growth inhibition in murine models .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. A related study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives revealed structure-dependent antimicrobial activity against drug-resistant strains such as MRSA and VRE . This suggests that similar compounds could be developed based on the structure of this compound.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
